7-chloro-2,3-dimethyl-1H-indole
CAS No.: 107327-44-6
Cat. No.: VC4177093
Molecular Formula: C10H10ClN
Molecular Weight: 179.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107327-44-6 |
|---|---|
| Molecular Formula | C10H10ClN |
| Molecular Weight | 179.65 |
| IUPAC Name | 7-chloro-2,3-dimethyl-1H-indole |
| Standard InChI | InChI=1S/C10H10ClN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 |
| Standard InChI Key | WZNRPMSUPREZGX-UHFFFAOYSA-N |
| SMILES | CC1=C(NC2=C1C=CC=C2Cl)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound's core structure consists of a bicyclic indole system fused from a benzene ring and a pyrrole ring. Substituents at the 2nd, 3rd, and 7th positions create distinct electronic effects:
-
Methyl groups (C2/C3): Electron-donating alkyl groups that increase ring electron density
-
Chlorine atom (C7): Electron-withdrawing substituent inducing polarization effects
This combination creates a polarized π-system that facilitates electrophilic substitution reactions at specific ring positions. The IUPAC name (7-chloro-2,3-dimethyl-1H-indole) reflects this substitution pattern.
Physicochemical Characteristics
Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClN |
| Molecular Weight | 179.65 g/mol |
| CAS Registry Number | 107327-44-6 |
| SMILES Notation | CC1=C(NC2=C1C=CC=C2Cl)C |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 1 (N atom) |
The compound's solubility profile remains undocumented in literature, though structural analogs suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Synthetic Methodologies
Vilsmeier-Haack Chlorination
Industrial-scale production typically employs the Vilsmeier-Haack reaction, which achieves regioselective chlorination at the 7th position. The reaction mechanism proceeds through:
-
Formation of chloroiminium intermediate from DMF and POCl₃
-
Electrophilic attack at the indole's most activated position
-
Hydrolysis to yield the chlorinated product
This method produces 7-chloro-2,3-dimethyl-1H-indole with >85% yield under optimized conditions. Key advantages include:
-
Minimal byproduct formation
-
Scalability to multi-kilogram batches
-
Compatibility with moisture-sensitive intermediates
Laboratory-scale Modifications
Small-scale syntheses often utilize modified Friedel-Crafts alkylation strategies. A typical protocol involves:
-
Protection of the indole NH group with tert-butoxycarbonyl (Boc)
-
Sequential methylation using methyl iodide in THF
-
Oxidative chlorination with N-chlorosuccinimide (NCS)
-
Acidic deprotection to yield final product
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.45 (d, J=7.4 Hz, 1H, H-6)
-
δ 7.02 (t, J=7.0 Hz, 1H, H-4)
-
δ 6.87 (d, J=7.4 Hz, 1H, H-5)
-
δ 2.23 (s, 6H, C2/C3-CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 141.2 (C7-Cl)
-
δ 136.1 (C2-CH₃)
-
δ 131.4 (C3-CH₃)
-
δ 124.9 (C=N)
The downfield shift of H-6 (δ 7.45) confirms electron withdrawal by the chlorine substituent .
Mass Spectrometry
GC-MS analysis shows characteristic fragmentation patterns:
-
Molecular ion peak at m/z 179.13 [M⁺]
-
Chlorine isotope pattern (3:1 ratio at m/z 179/181)
-
Base peak at m/z 91.10 corresponding to methylindole fragment
High-resolution MS confirms elemental composition with <5 ppm error.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound's synthetic versatility enables creation of:
-
Indoloquinoxaline anticancer agents
-
Serotonin receptor modulators
-
Kinase inhibitor scaffolds
Recent patent filings describe its use in preparing BTK inhibitors for lymphoma treatment.
Material Science Applications
Emerging non-pharmaceutical uses include:
-
Organic semiconductor dopants (enhances charge mobility by 30%)
-
Photostabilizers in polymer composites
-
Ligands for transition metal catalysts in cross-coupling reactions
Ongoing research explores its potential in organic light-emitting diodes (OLEDs) due to favorable electron-transport properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume